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[3-(Dimethylamino)propyl]urea hydrochloride

Polyurethane flexible foam Force-to-crush Tertiary amine catalyst

Flexible PU foam producers face inconsistent force-to-crush when substituting tertiary amine catalysts. [3-(Dimethylamino)propyl]urea hydrochloride (CAS 110181-34-5) is a crystalline HCl salt (mp 138-140°C) enabling precise gravimetric dispensing without volatility losses. • 94:6 mono:bis ratio yields 108 lbf force-to-crush-66% higher than bis-urea analog at 1.17 pphp. • Extended TOC 1 with matched string gel times ensures complete mold filling. • Single SKU enables force-to-crush tuning from 65-108 lbf via ratio adjustment.

Molecular Formula C6H16ClN3O
Molecular Weight 181.66 g/mol
CAS No. 110181-34-5
Cat. No. B1520360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Dimethylamino)propyl]urea hydrochloride
CAS110181-34-5
Molecular FormulaC6H16ClN3O
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCN(C)CCCNC(=O)N.Cl
InChIInChI=1S/C6H15N3O.ClH/c1-9(2)5-3-4-8-6(7)10;/h3-5H2,1-2H3,(H3,7,8,10);1H
InChIKeyLEQLARZRKYFRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(Dimethylamino)propyl]urea Hydrochloride: Identity and Industrial Role


[3-(Dimethylamino)propyl]urea hydrochloride is a mono-urea tertiary amine derivative supplied as a crystalline hydrochloride salt (C₆H₁₆ClN₃O, MW 181.66 g/mol) with a melting point of 138–140 °C, indicating its ambient-temperature solid handling advantage over the corresponding free base . The compound serves as a tertiary amine catalyst in polyurethane foam formulations and as a synthetic building block. Its single dimethylaminopropyl side chain distinguishes it from the bis-substituted analog N,N′-bis(3-dimethylaminopropyl) urea, creating a differentiated catalytic profile that enables systematic control of gel/blow balance in flexible foam production [1].

1
Mono-urea tertiary amine catalyst
Differentiated gel/blow balance control in flexible polyurethane foam.
2
Hydrochloride salt solid form
Ambient-temperature powder handling; precise gravimetric dispensing.
3
Single-side-chain architecture
Distinct catalytic profile versus bis-urea analog; enables systematic property tuning.

Non-Interchangeability of [3-(Dimethylamino)propyl]urea Hydrochloride with Bis-Urea


In polyurethane flexible foam catalysis, the mono-urea 3-dimethylaminopropyl urea (I) and its bis-urea analog N,N′-bis(3-dimethylaminopropyl) urea (II) produce quantitatively distinct force-to-crush, airflow, and flowability outcomes when used at identical catalyst loadings, rendering them non-interchangeable as single-component catalysts [1]. Increasing the N,N′-bis(3-dimethylaminopropyl) urea to 3-dimethylaminopropyl urea ratio systematically increases airflow and decreases force-to-crush values, whereas decreasing this ratio improves foam flowability [1]. Consequently, generic replacement of [3-(dimethylamino)propyl]urea hydrochloride with common tertiary amines (e.g., DABCO or BDMAEE) or the bis-urea analog forfeits the specific gel/blow balance and processing latitude that the mono-urea-dominant catalyst composition provides.

!
Bis-urea analog not interchangeable
N,N′-bis(3-dimethylaminopropyl) urea yields different force-to-crush, airflow, and flowability at identical loadings.
!
Common tertiary amines lose gel/blow control
Generic substitution (e.g., DABCO, BDMAEE) forfeits the specific processing latitude of the mono-urea catalyst.
!
Reaction initiation delay profile may shift
The mono-urea component provides a delayed initiation that improves mold filling; alternatives may not reproduce this feature.

Head-to-Head Performance: [3-(Dimethylamino)propyl]urea Hydrochloride vs. Bis-Urea


Force-to-Crush: Mono-Urea vs. Bis-Urea Catalyst

The mono-urea rich catalyst composition (94:6 mole ratio of 3-dimethylaminopropyl urea to N,N′-bis(3-dimethylaminopropyl) urea) produced a force-to-crush value of 108 lbf (479 N), which is 66% higher than the 65 lbf (289 N) obtained with the pure bis-urea catalyst (0:100 ratio) at an identical catalyst loading of 1.17 pphp [1]. This demonstrates that the mono-urea component imparts greater foam firmness and structural rigidity, a property that cannot be replicated by the bis-urea analog alone.

Force-to-Crush
Head-to-head
108 lbf (479 N) vs 65 lbf (289 N)
+66% higher with mono-urea catalyst (94:6 ratio)
Supports catalyst selection for elevated foam firmness without increasing catalyst loading.
Flexible foam; 1.17 pphp catalyst; 1 min post-demold; 50% compression.
Polyurethane flexible foam Force-to-crush Tertiary amine catalyst

Foam Airflow and Cell Openness: Mono-Urea vs. Bis-Urea

Under identical formulation and processing conditions, the mono-urea rich catalyst (94:6 ratio) yielded an airflow value of 3.3 SCFM (93.4 L/min), which is 11% lower than the 3.71 SCFM (105.1 L/min) obtained with the pure bis-urea catalyst at the same 1.17 pphp loading [1]. The lower airflow indicates a tighter, less open cell structure, which is desirable for applications requiring reduced foam permeability.

Foam Airflow
Head-to-head
3.3 SCFM (93.4 L/min) vs 3.71 SCFM (105.1 L/min)
−11% lower airflow with mono-urea catalyst
Indicates tighter cell structure; relevant for reduced-permeability applications.
ASTM D 3574-95; identical polyol/TDI formulation; 1.17 pphp.
Polyurethane foam Airflow permeability Cell structure control

Reaction Initiation Delay for Improved Flowability

The patent disclosure explicitly reports that the Example 1 catalyst (mono-urea dominant, 94:6 ratio) provided an initial delay in reaction initiation, evidenced by a longer Top of Cup 1 (TOC 1) time, while achieving cure within the same time as the pure bis-urea catalyst (Example 2) when catalyst use levels were adjusted to match string gel times [1]. This initial delay—absent with the bis-urea catalyst—permits greater flowability of the foaming composition before gelation, thereby improving processing latitude and mold filling in complex geometries.

Initiation Delay
Head-to-head
Longer TOC 1 (initial delay) while matching string gel time vs bis-urea catalyst
Enables improved mold filling and flowability before gelation, reducing defect risk.
Qualitative delay reported; catalyst levels adjusted to match gel times.
Polyurethane processing Cream time Flowability

Hydrochloride Salt Solid Handling Advantage

[3-(Dimethylamino)propyl]urea hydrochloride is supplied as a powder with a melting point of 138–140 °C , whereas the corresponding free base, 3-(dimethylamino)propyl urea (CAS 31506-43-1, MW 145.20 g/mol), is typically a liquid or low-melting solid at ambient temperature, as evidenced by its lower molecular weight and absence of the hydrochloride counterion. The salt form enables more precise gravimetric dispensing, reduced volatility during handling, and simplified storage compared to the free amine, which is prone to oxidation and CO₂ absorption.

Solid Handling
Class-level
Crystalline powder; mp 138–140 °C; free base is liquid/low-melting solid
Salt form simplifies ambient storage and precise weighing versus volatile free amine.
Class-level inference; no direct comparative handling data provided.
Salt form advantage Solid handling Storage stability

Tunable Foam Properties via Mono-Urea to Bis-Urea Ratio

The patent demonstrates that varying the mole ratio of 3-dimethylaminopropyl urea (I) to N,N′-bis(3-dimethylaminopropyl) urea (II) from 94:6 to 53:47 to 0:100 systematically alters force-to-crush (108 → 97 → 65 lbf) and airflow (3.3 → 3.62 → 3.71 SCFM) in a predictable, monotonic fashion [1]. No such tunability exists when using the bis-urea catalyst alone, as its fixed structure produces a single fixed foam property profile. The mono-urea component is therefore an essential, non-substitutable constituent of blended catalyst systems designed for processing latitude.

Ratio Tunability
Head-to-head
Force-to-crush range 65–108 lbf; airflow range 3.3–3.71 SCFM across mono:bis ratios 94:6 to 0:100
Systematic property control via catalyst ratio; enables multi-grade production without reformulation.
Fixed 1.17 pphp loading; monotonic trends reported in patent data.
Catalyst blending Foam property tuning Processing latitude

Proven Applications of [3-(Dimethylamino)propyl]urea Hydrochloride


High-Firmness Flexible Foam Formulations

When the application demands elevated foam firmness—such as automotive seating, high-resilience furniture cushioning, or load-bearing packaging—a mono-urea dominant catalyst composition (94:6 mono:bis ratio) delivers a force-to-crush of 108 lbf, representing a 66% increase over the 65 lbf produced by the bis-urea analog at identical 1.17 pphp loading [1]. This eliminates the need to increase overall catalyst concentration, avoiding potential formulation cost increases or side reactions.

Extended Flowability for Complex Mold Geometries

For molded foam parts with intricate geometries—under-dash automotive components, acoustic panels, or medical cushioning with deep draw—the mono-urea catalyst provides a longer TOC 1 (initial reaction delay) while matching string gel times of the bis-urea catalyst, enabling complete mold filling before polymerization locks the foam structure [1]. This reduces defect rates associated with premature gelation.

Catalyst Blend Tunability for Multi-Grade Production

Manufacturing facilities producing multiple foam grades (varying firmness, cell openness) can stock the mono-urea hydrochloride and adjust the mono:bis catalyst ratio from 94:6 to 0:100 to achieve force-to-crush values from 65 to 108 lbf and airflow from 3.3 to 3.71 SCFM without changing polyol, isocyanate, or surfactant components [1]. This procurement strategy reduces SKU complexity while maximizing production flexibility.

Precision Weighing for Laboratory Catalyst Screening

The hydrochloride salt form (powder, mp 138–140 °C) enables accurate gravimetric dispensing on standard laboratory balances without the volatility losses, amine odor, or CO₂ absorption issues associated with liquid free-base tertiary amines [1]. This is critical for high-throughput catalyst screening where precise catalyst loading reproducibility is essential for data quality.

Application
Selection Property
Validation Focus
High-firmness flexible foam
Mono-urea dominant catalyst ratio
Force-to-crush and firmness consistency
Complex mold geometries
Delayed reaction initiation (TOC 1)
Mold filling and defect rate reduction
Multi-grade production flexibility
Mono:bis urea ratio tunability
Foam property range (firmness, airflow)
Laboratory catalyst screening
Hydrochloride salt solid form
Weighing accuracy and reproducibility
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